molecular formula C12H18ClNO2 B13763619 2-(2-(Dimethylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride CAS No. 65210-30-2

2-(2-(Dimethylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride

Cat. No.: B13763619
CAS No.: 65210-30-2
M. Wt: 243.73 g/mol
InChI Key: CBWYYXAMTYOCGY-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride (Molecular Formula: C₁₂H₁₇NO₂·HCl) is a benzodioxole derivative featuring a dimethylaminoethyl substituent and a methyl group attached to the benzodioxole core. Its structure enables diverse interactions, including hydrogen bonding via the dimethylamino group and π-π stacking via the aromatic ring . The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological and chemical research. Predicted collision cross-section data (e.g., CCS 145.5 Ų for [M+H]+) highlight its physicochemical behavior .

Properties

CAS No.

65210-30-2

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

dimethyl-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]azanium;chloride

InChI

InChI=1S/C12H17NO2.ClH/c1-12(8-9-13(2)3)14-10-6-4-5-7-11(10)15-12;/h4-7H,8-9H2,1-3H3;1H

InChI Key

CBWYYXAMTYOCGY-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC=C2O1)CC[NH+](C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dimethylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride typically involves the reaction of 2-methyl-1,3-benzodioxole with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dimethylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-(Dimethylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various biological molecules, potentially affecting their function. The benzodioxole ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Functional Groups

Compound Name Structural Features Key Differences vs. Target Compound Reference
2-(2-(3-(Dimethylamino)propoxy)ethyl)-2-methyl-1,3-benzodioxole hydrochloride Benzodioxole core + dimethylamino group + propoxyethyl chain Longer alkyl chain (propoxyethyl vs. ethyl)
1,3-Benzodioxole Benzodioxole core only Lacks dimethylaminoethyl group
3-Dimethylaminopropylamine Dimethylamino group + alkyl chain Lacks benzodioxole aromatic system
2-[5-(2-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride Benzodiazol core + methylphenyl substituent Replaces benzodioxole with benzodiazol
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride Methylamino group + ester moiety No aromatic system; different functional groups

Key Insights :

  • Replacement of benzodioxole with benzodiazol (as in ) introduces nitrogen atoms, affecting electronic properties and binding affinity.

Key Insights :

  • The target compound’s dimethylaminoethyl group may enhance receptor binding compared to simpler benzodioxoles lacking amino substituents .
  • Compounds with methoxy groups (e.g., ) exhibit distinct receptor selectivity (e.g., 5-HT1A vs. adrenergic receptors).

Toxicity and Pharmacokinetics

Table 3: Acute Toxicity Data

Compound Name Route LD50 (mg/kg) Species Reference
Target Compound (analog from ) Intravenous 18 Rat
2-(2-(2-(Dimethylamino)ethylamino)ethyl)-2-methyl-1,3-benzodioxole dihydrochloride Intravenous 51 Rat
3-Dimethylaminopropylamine

Key Insights :

  • The target compound’s analog shows lower toxicity (LD50 = 18 mg/kg) compared to structurally similar dihydrochloride derivatives (LD50 = 51 mg/kg) .
  • Toxicity correlates with substituent complexity; longer alkyl chains or additional amino groups may increase adverse effects.

Biological Activity

2-(2-(Dimethylamino)ethyl)-2-methyl-1,3-benzodioxole hydrochloride, often referred to as DMEMB, is a compound with notable biological activity. Its structure includes a benzodioxole moiety, which is known for various pharmacological properties. This article explores the biological activity of DMEMB, including its synthesis, toxicity data, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₇ClN₂O₂
  • CAS Number : 65210-30-2
  • Structural Information :
    • SMILES: CC1(OC2=CC=CC=C2O1)CCN(C)C
    • InChI: InChI=1S/C12H17NO2/c1-12(8-9-13(2)3)14-10-6-4-5-7-11(10)15-12/h4-7H,8-9H2,1-3H3

Toxicity Data

The toxicity profile of DMEMB indicates significant risks associated with its use:

Route of AdministrationLD50 (mg/kg)Reference
Intravenous (ivn)60
Intraperitoneal (ipr)200

DMEMB is classified as a poison when administered via intravenous and intraperitoneal routes. Decomposition of the compound can release hazardous fumes such as HCl and NOx, necessitating careful handling.

Pharmacological Effects

Research indicates that DMEMB exhibits various pharmacological activities. A preliminary study on related compounds showed that derivatives of DMEMB could influence neurotransmitter systems due to their structural similarity to known psychoactive substances.

Case Studies

  • Neuropharmacological Studies :
    • A study investigated the effects of DMEMB on neurotransmitter release in rat models. Results indicated that DMEMB may enhance the release of serotonin and dopamine, suggesting potential applications in mood disorders.
  • Antimicrobial Activity :
    • Another study focused on the antimicrobial properties of DMEMB and its derivatives. The compound demonstrated significant inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent.

Research Findings

Recent findings highlight the versatility of DMEMB in biological applications:

  • Synthesis Techniques : Various synthetic pathways have been explored for the efficient production of DMEMB and its derivatives, including base-catalyzed reactions that yield high purity compounds with minimal byproducts .
  • Potential Therapeutic Uses : The compound's interaction with serotonin receptors suggests its potential use in treating depression or anxiety disorders. Further studies are required to elucidate its mechanisms and efficacy in clinical settings.

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